

# Physical and chemical properties of 2-(4-Bromophenyl)quinoline-4-carboxylic acid

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## Compound of Interest

Compound Name: 2-(4-Bromophenyl)quinoline-4-carboxylic acid

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## An In-depth Technical Guide on 2-(4-Bromophenyl)quinoline-4-carboxylic acid

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-(4-Bromophenyl)quinoline-4-carboxylic acid**, a key intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

## Chemical Identity and Physical Properties

**2-(4-Bromophenyl)quinoline-4-carboxylic acid** is a heterocyclic compound with the molecular formula  $C_{16}H_{10}BrNO_2$ . It is commonly synthesized via the Pfitzinger reaction and serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules.

Table 1: Physical and Chemical Properties of **2-(4-Bromophenyl)quinoline-4-carboxylic acid**

Property	Value	Source
Molecular Formula	C <sub>16</sub> H <sub>10</sub> BrNO <sub>2</sub>	[1][2]
Molecular Weight	328.16 g/mol	[1][2]
CAS Number	103914-52-9	[1][2]
Appearance	Yellow solid[3] or white solid[4]	-
Melting Point	Not explicitly reported in the reviewed literature.	-
Boiling Point	Not explicitly reported in the reviewed literature.	-
Solubility	While the aqueous solubility of this specific compound is not quantitatively reported, derivatives have been described as having moderate water solubility.[5][6] It is expected to be soluble in organic solvents like DMSO.	-
pKa	Not explicitly reported in the reviewed literature.	-
Predicted XlogP	4.1	[7]

## Spectroscopic Data

The structural characterization of **2-(4-Bromophenyl)quinoline-4-carboxylic acid** has been established through various spectroscopic techniques.

Table 2: Spectroscopic Data for **2-(4-Bromophenyl)quinoline-4-carboxylic acid**

Technique	Data
<sup>1</sup> H NMR	(400 MHz, DMSO-d <sub>6</sub> ) δ (ppm): 14.00 (s, 1H), 8.64 (d, J=8.40 Hz, 1H), 8.46 (s, 1H), 8.26 (d, J=5.20 Hz, 2H), 8.16 (d, J=8.40 Hz, 1H), 7.87 (t, J=5.20 Hz, 1H), 7.77 (d, J=1.60 Hz, 2H), 7.70 (t, J=1.20 Hz, 1H).[8] An alternative report shows: (400 MHz, DMSO) δ 14.07 (s, 1H), 8.65 (d, J = 8.5 Hz, 1H), 8.48 (s, 1H), 8.28 (d, J = 8.0 Hz, 2H), 8.18 (d, J = 8.4 Hz, 1H), 7.87 (s, 1H), 7.82–7.67 (m, 3H).[4]
<sup>13</sup> C NMR	(100 MHz, DMSO-d <sub>6</sub> ) δ (ppm): 118.87, 123.50, 123.57, 125.37, 127.96, 129.22, 129.67, 130.33, 131.89, 136.94, 137.84, 148.22, 154.60, 167.44. [8]
Mass Spectrometry (MS)	m/z = 328.06 (M+).[8]
High-Resolution Mass Spectrometry (HRMS)	C <sub>16</sub> H <sub>10</sub> BrNO <sub>2</sub> [M+H] <sup>+</sup> calculated: 327.99285, found: 327.99585.[4]

## Experimental Protocols

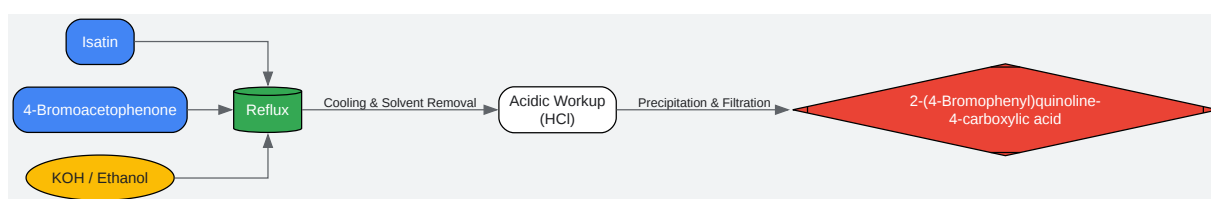
### Synthesis via Pfitzinger Reaction

The most common method for the preparation of **2-(4-Bromophenyl)quinoline-4-carboxylic acid** is the Pfitzinger reaction, which involves the condensation of isatin with an α-methylene carbonyl compound in the presence of a base.

General Protocol:

- **Reaction Setup:** A mixture of isatin (1 equivalent), 4-bromoacetophenone (1 equivalent), and a 33% potassium hydroxide solution are combined in ethanol.[3]
- **Reaction Conditions:** The reaction mixture is heated to reflux.
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- **Workup:** After completion, the reaction mixture is cooled, and the solvent is typically removed under reduced pressure. The residue is then dissolved in water.
- **Precipitation:** The pH of the aqueous solution is adjusted to 5-6 with hydrochloric acid to precipitate the crude product.
- **Purification:** The resulting solid is collected by filtration and can be further purified by crystallization from a suitable solvent such as ethyl acetate.[4]



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Pfitzinger reaction workflow for synthesis.

## Role in Drug Discovery and Development

**2-(4-Bromophenyl)quinoline-4-carboxylic acid** is a valuable building block in medicinal chemistry, primarily serving as a precursor for the synthesis of compounds targeting various biological pathways implicated in diseases such as cancer and bacterial infections.

## Precursor to DNA Gyrase Inhibitors

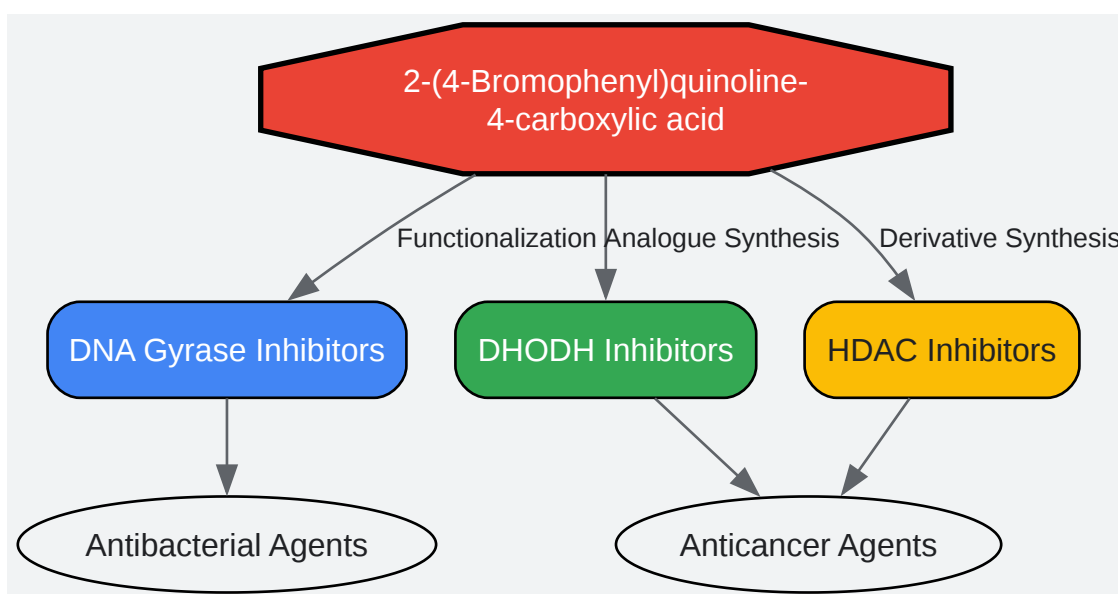
This quinoline derivative is a key intermediate in the synthesis of novel microbial DNA gyrase inhibitors. DNA gyrase is a crucial bacterial enzyme, and its inhibition leads to bacterial cell death. The carboxylic acid moiety can be converted to a carbohydrazide, which is then further functionalized to produce potent antibacterial agents.[5][6]

## Scaffold for Dihydroorotate Dehydrogenase (DHODH) Inhibitors

The compound has been utilized in the design and synthesis of inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3] Inhibition of DHODH can lead to antiproliferative effects, making it an attractive target for cancer therapy.[3]

## Foundation for Histone Deacetylase (HDAC) Inhibitors

Derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as histone deacetylase (HDAC) inhibitors.[4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is associated with the development of cancer.



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Role as a precursor in drug development.

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## References

- 1. 103914-52-9 CAS MSDS (2-(4-BROMO-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Compound 2-(4-bromophenyl)quinoline-4-carboxylic acid - Chemdiv [chemdiv.com]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PubChemLite - 2-(4-bromophenyl)quinoline-4-carboxylic acid (C16H10BrNO2) [pubchemlite.lcsb.uni.lu]
- 8. ijcps.org [ijcps.org]
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